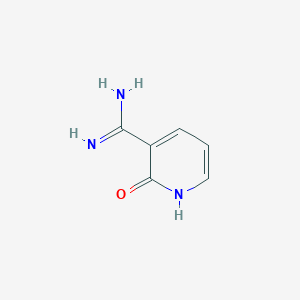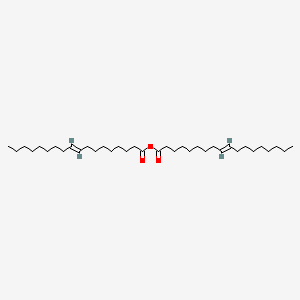
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one
Vue d'ensemble
Description
Quinoxalin-2(1H)-ones are compounds that have been studied for their photophysical properties . They have been compared with coumarins, their oxygenated counterparts, due to their complementarity in terms of absorbance and fluorescence windows .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been a focus of recent contributions . A modern sustainable protocol has emerged for the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones . This functionalization offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones have been involved in various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A metal-free coupling of quinoxalin-2(1H)-ones with tert-butyl nitrite has been developed .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one and its derivatives have been explored for their synthesis and antibacterial activities. Notably, certain derivatives have shown comparative effects to streptomycin and notable activity against microorganisms (Ajani et al., 2009).
Chemical Synthesis Methods
Research has developed various methods for the synthesis of this compound and its derivatives. These methods include microwave-assisted synthesis, cross-dehydrogenative coupling, and metal-free strategies. Such methods offer advantages like broad functional group tolerance and environmentally friendly approaches (Ma et al., 2021).
Eco-Friendly Synthesis Approaches
Eco-friendly and sustainable synthesis of quinoxalin-2(1h)-one derivatives has been a focus in recent research. Techniques involving visible-light-induced reactions, metal-free conditions, and the use of ambient air as an oxidant have been developed. These methods are significant for reducing waste generation and enhancing green chemistry practices (Xie et al., 2020).
Pesticidal Activities
Research into the pesticidal properties of quinoxaline derivatives has revealed that some compounds exhibit herbicidal, fungicidal, and insecticidal activities. These findings are critical for the development of new agrochemicals and understanding their modes of action (Liu et al., 2020).
Pharmaceutical Research
Quinoxalin-2(1h)-one derivatives are prevalent in bioactive natural products and synthetic drugs. Research efforts have been directed towards developing new pharmaceuticals using these derivatives. This includes examining binding mechanisms with metal ions, which is crucial for understanding their pharmacological properties (Korin et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-phenacyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQHYOQMYFQWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278808 | |
| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
CAS RN |
22298-77-7 | |
| Record name | NSC99097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



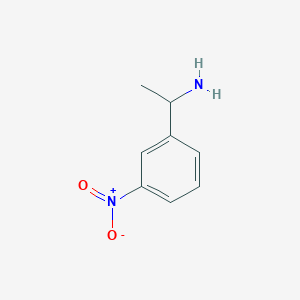
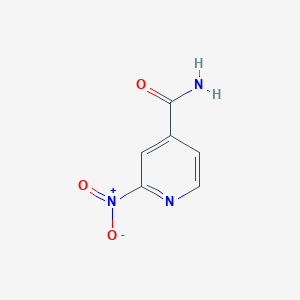


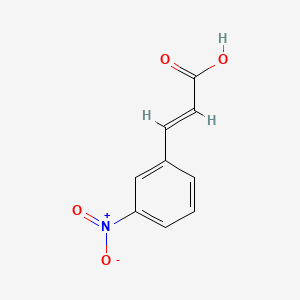



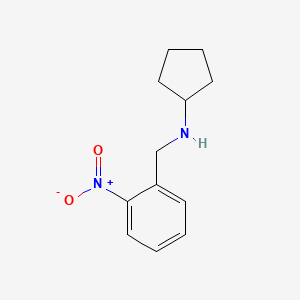
![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)
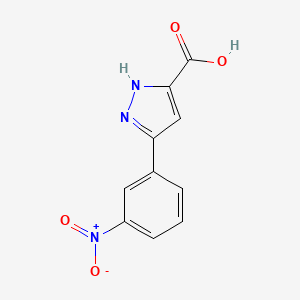
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)
